

Flt3 Inhibitor Binding Affinity to FLT3-ITD Mutant: A Technical Guide

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Compound of Interest		
Compound Name:	Flt3-IN-6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Fms-like tyrosine kinase 3 (FLT3) inhibitors to the FLT3 internal tandem duplication (FLT3-ITD) mutant, a key driver in Acute Myeloid Leukemia (AML). Due to the lack of publicly available data for a compound specifically named "Flt3-IN-6," this guide focuses on well-characterized and clinically relevant FLT3 inhibitors to provide a comprehensive and practical resource.

Core Data Presentation: Inhibitor Binding Affinities

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FLT3 inhibitors against the FLT3-ITD mutant, as determined in various cellular and biochemical assays. These values are crucial for comparing the potency of different compounds and for guiding drug development efforts.



Inhibitor	Assay Type	Cell Line / System	IC50 (nM)
Gilteritinib	Cell-based (viability)	MV4-11 (FLT3-ITD)	0.92[1]
Cell-based (viability)	MOLM-13 (FLT3-ITD)	2.9[1]	
Biochemical (FLT3-ITD)	Purified enzyme	0.29[1]	_
Quizartinib	Cell-based (viability)	MV4-11 (FLT3-ITD)	0.40[2]
Cell-based (viability)	MOLM-13 (FLT3-ITD)	0.89[2]	
Biochemical (FLT3-ITD)	Purified enzyme	<1[2]	-
Crenolanib	Cell-based (viability)	MV4-11 (FLT3-ITD)	1.3[3]
Cell-based (viability)	MOLM-13 (FLT3-ITD)	4.9[3]	
Biochemical (FLT3-ITD)	Autophosphorylation	~2[4]	-
Sorafenib	Cell-based (viability)	MV4-11 (FLT3-ITD)	4.9[3]
Cell-based (viability)	MOLM-13 (FLT3-ITD)	17[3]	
Biochemical (FLT3-ITD)	Target modulation	69.3 ng/mL (~150 nM) [5]	_
Midostaurin	Cell-based (viability)	MOLM-13 (FLT3-ITD)	~200[6]
Biochemical (FLT3-ITD)	Purified enzyme	3.0 (in Ba/F3-FLT3- ITD+TEL-SYK)[7]	

Experimental Protocols Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against purified FLT3-ITD kinase.



Materials:

- Recombinant purified FLT3-ITD enzyme
- ATP-competitive kinase tracer (e.g., Alexa Fluor™ 647-labeled)
- Europium-labeled anti-tag antibody (for FRET)
- Test inhibitor compound (serially diluted)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired concentrations.
- Kinase/Antibody Mixture: Prepare a solution containing the FLT3-ITD enzyme and the europium-labeled anti-tag antibody in the kinase reaction buffer.
- Tracer Solution: Prepare a solution of the fluorescently labeled ATP-competitive tracer in the kinase reaction buffer.
- Assay Assembly: In a 384-well plate, add the test inhibitor solution, followed by the kinase/antibody mixture.
- Initiation of Reaction: Add the tracer solution to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.



Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against
the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response
curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (e.g., MTS Assay)

This protocol describes a method to assess the effect of an inhibitor on the viability of FLT3-ITD-positive AML cell lines.

Materials:

- FLT3-ITD positive human AML cell lines (e.g., MOLM-13, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test inhibitor compound (serially diluted)
- MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2Htetrazolium)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed the FLT3-ITD positive cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere or stabilize overnight.
- Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified
 CO2 incubator.
- MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

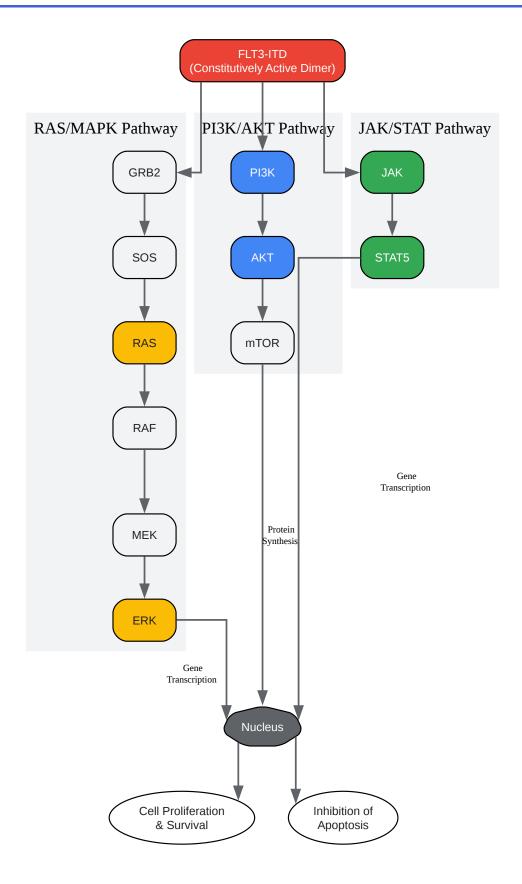


- Incubation with Reagent: Incubate the plate for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
- Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the
 percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor
 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations FLT3-ITD Signaling Pathway

The internal tandem duplication in the juxtamembrane domain of FLT3 leads to ligand-independent dimerization and constitutive activation of the kinase. This results in the aberrant activation of downstream signaling pathways, promoting cell proliferation and survival.[8][9] The main signaling cascades activated by FLT3-ITD are the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[6][8][10]





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Caption: Constitutive FLT3-ITD signaling pathways promoting leukemogenesis.

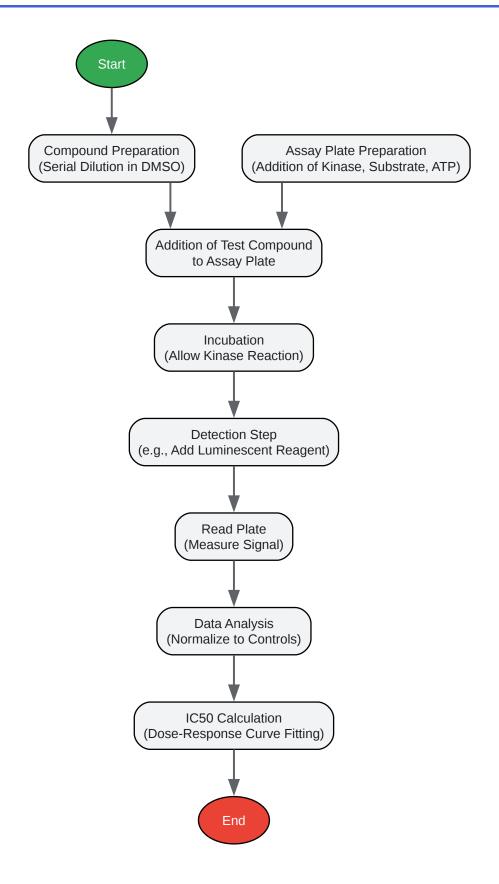




Experimental Workflow for Kinase Inhibitor IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound against a target kinase, from initial compound handling to final data analysis.





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Caption: Standard workflow for in vitro kinase inhibitor screening.



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